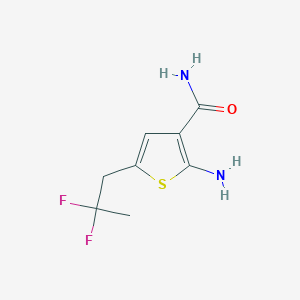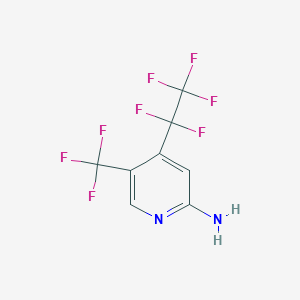
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is a fluorinated organic compound with the molecular formula C8H4F8N2. This compound is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring, making it a unique and valuable molecule in various scientific fields .
Preparation Methods
The synthesis of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system, resulting in good to high yields . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like NaOH, and solvents such as dimethyl sulfoxide (DMSO). .
Scientific Research Applications
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals, where fluorinated compounds often exhibit improved efficacy and stability
Mechanism of Action
The mechanism of action of 4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine involves its interaction with specific molecular targets, influenced by the electron-withdrawing effects of the fluorine atoms. These effects can alter the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in metabolic processes .
Comparison with Similar Compounds
4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine can be compared with other fluorinated pyridine derivatives, such as:
2-Amino-4-trifluoromethylpyridine: Similar in structure but lacks the pentafluoroethyl group, making it less electron-withdrawing.
5-(Trifluoromethyl)pyridin-2-ylamine: Contains only the trifluoromethyl group, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C8H4F8N2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)3-1-5(17)18-2-4(3)7(11,12)13/h1-2H,(H2,17,18) |
InChI Key |
FNKIKRRWTCPDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


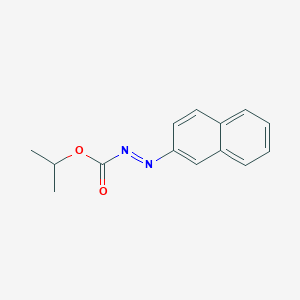
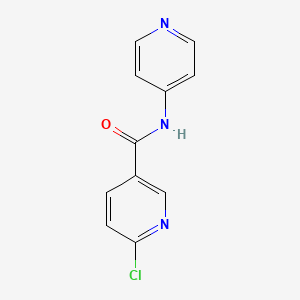
![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)

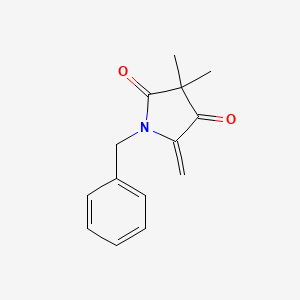
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)

![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)


![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756782.png)
